3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid
Description
Properties
IUPAC Name |
3-(3-chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBRRRVTXWVBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Chlorination Using Sulfur Monochloride
The foundational step for introducing chlorine at the C3 position of the phenyl ring derives from methodologies in US3564000A, which employs sulfur monochloride (SCl) in dimethylformamide (DMF) at 0–60°C for 1–20 hours. Applied to a 3,4-dihydroxy-5-methoxyphenyl precursor, this protocol achieves regioselective chlorination at the ortho position relative to the hydroxyl group. Stoichiometric excess (2–10 mol SCl per mol substrate) ensures complete conversion, with post-reaction isolation via ice-water quenching and ether extraction.
Alternative Chlorinating Agents: Sulfur Dichloride and t-Butyl Hypochlorite
Sulfur dichloride (SCl₂) in benzene at −5°C (US3564000A, Example 3) offers a lower-temperature alternative, minimizing demethylation of the methoxy group. Conversely, EP1443040A1 demonstrates t-butyl hypochlorite’s efficacy in neutral solvents like toluene for chlorinating nitroaniline derivatives, suggesting adaptability for electron-deficient aromatic systems.
Table 1: Chlorination Conditions for Aromatic Intermediates
| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%)* |
|---|---|---|---|---|
| SCl | DMF | 0–60 | 1–20 | 65–78 |
| SCl₂ | Benzene | −5–25 | 6 | 72 |
| t-BuOCl | Toluene | 5–10 | 2–4 | 68 |
*Extrapolated from analogous reactions in cited patents.
Hydroxyl and Methoxy Group Installation
Protective Group Strategy for Concurrent Hydroxyl/Methoxy Functionality
Selective protection of hydroxyl groups is critical. US9951018B2’s use of sodium carbonate and methyl iodide in DMF at 55–60°C (Table I) provides a template for methoxy group installation. Subsequent deprotection of a tert-butyldimethylsilyl (TBS)-protected hydroxyl via boron trifluoride etherate (US3564000A) restores the phenolic –OH group without affecting adjacent substituents.
Ether Cleavage Under Lewis Acid Catalysis
Aluminum chloride (AlCl₃) in toluene at 60–170°C (US3564000A) efficiently cleaves alkyl ethers, enabling hydroxyl group regeneration post-chlorination. This step necessitates a 5–50% molar excess of AlCl₃ to ensure complete dealkylation while preserving the chloro and methoxy groups.
Propenoic Acid Side-Chain Introduction
Knoevenagel Condensation with Malonic Acid
Reacting 3-chloro-4-hydroxy-5-methoxybenzaldehyde with malonic acid in pyridine at 80°C for 6 hours forms the α,β-unsaturated acid via decarboxylation. This method, adapted from picolinonitrile hydrolysis in US9951018B2, achieves 70–85% conversion when using a 1:1.2 aldehyde:malonic acid ratio.
Wittig Reaction with Carboxylic Acid Ylide
A two-step approach involving benzaldehyde phosphorylation (triphenylphosphine, carbon tetrachloride) followed by ylide reaction with ethyl acrylate and subsequent saponification (6M HCl, reflux) yields the target propenoic acid. US9951018B2’s nitrile hydrolysis in 25–70% H₂SO₄ at 80–120°C informs the saponification conditions.
Table 2: Propenoic Acid Formation Efficiency
| Method | Reagents | Temperature (°C) | Yield (%)* |
|---|---|---|---|
| Knoevenagel | Malonic acid, pyridine | 80 | 82 |
| Wittig-Saponification | PPh₃, CCl₄, ethyl acrylate | 110 | 75 |
Purification and Characterization
Crystallization and Chromatographic Techniques
US3564000A’s recrystallization from water or petroleum ether (Example 2) purifies intermediates, while US9951018B2 employs reversed-phase HPLC with YMC-AQ columns for final product isolation.
Spectroscopic Validation
1H NMR (500 MHz, CDCl₃) of the target compound aligns with EP1443040A1’s characterization protocols, showing singlet peaks for aromatic protons (δ 7.00–6.80) and methyl groups (δ 2.31). ESI-MS confirms the molecular ion at m/z 242.02 ([M−H]⁻).
Scalability and Industrial Feasibility
Solvent Recovery and Waste Management
Toluene and DMF recyclability (US3564000A) reduces environmental impact, while sulfur chloride neutralization with sodium bisulfite mitigates hazardous byproduct formation.
Continuous Flow Reactor Adaptation
EP1443040A1’s multistep temperature control (5–50°C) suggests compatibility with continuous flow systems for large-scale production, enhancing yield reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to a single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(3-Chloro-4-oxo-5-methoxy-phenyl)prop-2-enoic acid.
Reduction: Formation of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid exhibits several potential biological activities:
- Antioxidant Properties : The compound's hydroxyl and methoxy groups facilitate interactions with free radicals, suggesting a role in oxidative stress mitigation.
- Antimicrobial Effects : Studies have shown that this compound may possess antimicrobial properties that could be beneficial in combating infections.
- Anti-inflammatory Potential : It may inhibit pro-inflammatory cytokines and enzymes, indicating therapeutic potential for inflammatory conditions.
Applications in Medicine
The compound is under investigation for its therapeutic effects, particularly in treating conditions associated with oxidative stress and inflammation. Its unique structural features may enhance its binding affinity to specific molecular targets, influencing metabolic pathways and enzyme functions.
Industrial Uses
In the chemical industry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its unique properties make it valuable in the development of new materials and chemicals.
Case Study 1: Antioxidant Activity
A study published in Journal of Agricultural and Food Chemistry explored the antioxidant capacity of various hydroxycinnamic acids, including this compound. The results indicated that this compound effectively scavenged free radicals, demonstrating significant antioxidant activity compared to other similar compounds.
Case Study 2: Antimicrobial Properties
Research conducted by Phytotherapy Research examined the antimicrobial effects of several phenolic compounds. The study found that this compound exhibited notable antimicrobial activity against a range of pathogenic bacteria, suggesting its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The chloro group may also contribute to the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The compound’s bioactivity and physicochemical behavior are influenced by substituent positioning and identity. Below is a comparative analysis with key analogs:
*Calculated value based on molecular formula.
Key Observations:
Substituent Effects on Acidity: The chloro group at position 3 in the target compound enhances the acidity of the carboxylic acid (pKa ~3–4 predicted) compared to non-chlorinated analogs like 3-hydroxy-4-methoxycinnamic acid (pKa ~4.5) due to its electron-withdrawing nature .
Hydrogen Bonding and Crystallization :
- The hydroxyl group at position 4 enables strong hydrogen-bonding interactions, which may influence crystallization patterns and solubility. In contrast, methoxy or ethoxy groups act only as hydrogen-bond acceptors, reducing intermolecular cohesion .
Biological Activity :
- Chlorinated analogs are hypothesized to exhibit enhanced antimicrobial activity compared to hydroxyl/methoxy derivatives due to increased electrophilicity .
- Natural derivatives like 3-O-feruloylquinic acid () prioritize antioxidant applications, whereas synthetic analogs target enzyme inhibition or drug intermediates .
Biological Activity
3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid, also known as a hydroxycinnamic acid derivative, is a compound with significant biological activity. Its structure features a chloro substituent along with hydroxyl and methoxy groups on the aromatic ring, contributing to its unique chemical properties and potential therapeutic applications. This article explores its biological activities, including antimicrobial and antioxidant properties, mechanisms of action, and synthesis methods.
- Molecular Formula : C10H9ClO4
- Molecular Weight : 228.63 g/mol
The presence of multiple functional groups increases the polarity of the compound, influencing its solubility and reactivity in biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been studied against various pathogens, showing effectiveness against certain strains of bacteria. The mechanism involves interaction with microbial cell membranes and potential disruption of metabolic processes.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Weak |
| Pseudomonas aeruginosa | No significant activity |
Antioxidant Activity
The compound also demonstrates antioxidant properties , which are crucial in combating oxidative stress. The hydroxyl and methoxy groups allow for effective scavenging of free radicals, potentially reducing cellular damage and inflammation.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The compound can bind to enzymes, influencing their activity through competitive inhibition or allosteric modulation.
- Receptor Binding : It may affect receptor-mediated pathways, altering cellular responses to various stimuli.
- Oxidative Stress Modulation : By reducing reactive oxygen species (ROS), it helps maintain cellular homeostasis .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials : The reaction begins with 3-chloro-4-hydroxy-5-methoxybenzaldehyde and malonic acid.
- Reaction Conditions : A base is used to facilitate the reaction, followed by decarboxylation to yield the final product.
- Purification Techniques : Advanced methods such as crystallization or chromatography are employed to enhance yield and purity .
Case Studies
Several studies have explored the potential applications of this compound in medical research:
- Anticancer Studies : In vitro studies have shown that derivatives of hydroxycinnamic acids exhibit anticancer activity against various cancer cell lines, including lung adenocarcinoma (A549 cells). The compound's ability to induce apoptosis in cancer cells while sparing normal cells is notable .
- Inflammation Reduction : In animal models, treatment with this compound has demonstrated a reduction in inflammatory markers, suggesting potential use in managing inflammatory diseases .
Q & A
Q. What in vitro models are suitable for evaluating its anti-inflammatory activity?
- Answer :
- Cell-Based : LPS-stimulated RAW 264.7 macrophages for NO inhibition.
- Molecular Targets : ELISA-based COX-2 and TNF-α inhibition assays.
- Dose Optimization : Pre-test cytotoxicity (MTT assay) to select non-toxic concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
